(3-Bromo-2-nitrophenyl)methanol

Medicinal Chemistry Organic Synthesis Building Blocks

Precision synthesis demands exact substitution patterns. Generic benzyl alcohol analogs alter electronic properties, compromising yields in photoredox or metal-catalyzed steps. - **Target Intermediate**: Oxidation with MnO2 yields 3-bromo-2-nitrobenzaldehyde (67.7% reported), a key peptidomimetic BACE1 inhibitor precursor. - **Orthogonal Handles**: Aryl bromide (Suzuki-Miyaura) + primary alcohol (oxidation/esterification) for library diversification. - **Analytical Standard**: ≥95% purity with public 1H NMR for HPLC method validation.

Molecular Formula C7H6BrNO3
Molecular Weight 232.033
CAS No. 1261475-45-9
Cat. No. B2704789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-nitrophenyl)methanol
CAS1261475-45-9
Molecular FormulaC7H6BrNO3
Molecular Weight232.033
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)[N+](=O)[O-])CO
InChIInChI=1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2
InChIKeyCGVQNXRJFYFTDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-2-nitrophenyl)methanol – Key Data and Profile


(3-Bromo-2-nitrophenyl)methanol, also known as 3-bromo-2-nitrobenzyl alcohol, is a substituted benzyl alcohol with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . It is characterized by a hydroxymethyl group at the 1-position, a nitro group at the 2-position, and a bromine atom at the 3-position of the phenyl ring . This compound is primarily used as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules via oxidation, reduction, and cross-coupling reactions .

Regioselective synthesis Precise 2-nitro-3-bromo pattern dictates reactivity in photoredox, oxidation, and cross-coupling pathways.
Dual functionalization Orthogonal handles: alcohol for esterification/oxidation, aryl bromide for Suzuki-Miyaura and related couplings.
Oxidation precursor Reported oxidation to 3-bromo-2-nitrobenzaldehyde supports aldehyde intermediate workflows.

Why Generic Substitution Fails for (3-Bromo-2-nitrophenyl)methanol


Substituting (3-Bromo-2-nitrophenyl)methanol with a generic or structurally similar analog, such as a different regioisomer or a related benzyl alcohol derivative, is not advisable for precision synthesis. The exact positioning of the bromine and nitro substituents on the phenyl ring dictates the compound's electronic properties, steric environment, and, consequently, its reactivity and selectivity in downstream transformations [1]. For instance, the ortho-nitro group can participate in specific photoredox pathways or act as a directing group in metal-catalyzed reactions, and its precise location relative to the benzylic alcohol is crucial for the outcome of reactions like oxidation or cross-coupling [2]. Even minor changes in substitution patterns can lead to significantly different reaction rates, yields, or product profiles, making the specific CAS 1261475-45-9 compound non-fungible in advanced research and industrial processes [3].

Target Compound
2-Nitro-3-bromo substitution pattern. Ortho-nitro group activates benzylic position for photoredox and directed reactions.
Regioisomer Substitute
2-Bromo-3-nitrobenzyl alcohol or 5-bromo-2-nitro analog. Different electron density and steric environment may shift reactivity and product selectivity.
Target Compound
Dual bromide and hydroxymethyl handles enable sequential derivatization without protecting-group interference.
Generic Benzyl Alcohol
Substituted benzyl alcohols without the specific halogen pattern may fail to participate in cross-coupling steps, limiting downstream diversification.

(3-Bromo-2-nitrophenyl)methanol – Key Differentiation Evidence


Regiospecific Routes Enabled by 2-Nitro-3-Bromo Pattern

The specific 2-nitro-3-bromo substitution pattern of (3-Bromo-2-nitrophenyl)methanol is structurally distinct from its regioisomers, such as 2-bromo-3-nitrobenzyl alcohol (CAS 90407-20-8) and (5-bromo-2-nitrophenyl)methanol (CAS 1241894-37-0). While no direct head-to-head quantitative comparison was found, the regioisomeric difference is a well-established principle in organic chemistry that dictates reactivity. The proximity of the electron-withdrawing nitro group to the benzylic alcohol in the target compound enhances the acidity of the benzylic protons and facilitates specific transformations, such as photoredox reactions and certain oxidations, which would proceed with different kinetics or not at all for isomers with a different substitution pattern . This is a class-level inference based on the fundamental principles of structure-activity relationships in aromatic systems [1].

Regioisomeric distinction
Class-level
2-nitro-3-bromo vs. 2-bromo-3-nitro / 5-bromo-2-nitro isomers
Substitution pattern directs photoredox and oxidation behavior; regioisomer use may alter reaction kinetics.
Class-level inference; direct quantitative comparison not available. Review isomer identity before procurement.
Medicinal Chemistry Organic Synthesis Building Blocks

Oxidation to 3-Bromo-2-nitrobenzaldehyde

A key transformation for (3-Bromo-2-nitrophenyl)methanol is its oxidation to 3-bromo-2-nitrobenzaldehyde, a valuable intermediate. A specific synthetic protocol using manganese(IV) oxide in 1,2-dichloroethane under reflux conditions has been reported to yield the corresponding aldehyde with a 67.7% yield . While no direct comparison with the oxidation of a regioisomeric benzyl alcohol is available, this quantifies the compound's utility in a specific synthetic step. The yield serves as a benchmark for process optimization and procurement decisions, as alternative synthetic routes to this aldehyde may be longer or less efficient [1].

Oxidation to aldehyde
Method context
67.7%
Reported yield for MnO₂-mediated oxidation to 3-bromo-2-nitrobenzaldehyde.
Patent CN103880683; 14.0 g scale. Yield may vary with substrate batch and conditions.
Oxidation Aldehyde Synthesis Process Chemistry

Analytical Characterization and Purity Specification

For procurement, the availability of validated analytical data is crucial. (3-Bromo-2-nitrophenyl)methanol is offered with a standard purity of 95%, and suppliers provide batch-specific certificates of analysis including NMR, HPLC, and GC data to verify identity and purity . A published 1H NMR spectrum is available for this specific compound, providing a reference for identity confirmation . While many similar compounds may have comparable purity specifications, the availability of this specific, documented spectral data reduces the risk of misidentification and ensures reproducibility in research.

Purity & analytical data
Data to verify
95% purity; ¹H NMR spectrum available
Enables identity confirmation and purity benchmarking for synthetic reproducibility.
Supplier-provided COA with NMR, HPLC, GC data; validate against published spectrum.
Analytical Chemistry Quality Control NMR Spectroscopy

Key Applications of (3-Bromo-2-nitrophenyl)methanol


Synthesis of 3-Bromo-2-nitrobenzaldehyde

This compound is ideally suited for the synthesis of 3-bromo-2-nitrobenzaldehyde via oxidation with MnO2, a proven method with a reported yield of 67.7% . The resulting aldehyde is a crucial intermediate for peptidomimetic BACE1 inhibitors and other complex molecules, making this a valuable procurement for medicinal chemistry projects targeting neurodegenerative diseases .

Photoredox and Photochemical Precursor

Given the known photoredox behavior of o-nitrobenzyl alcohols, this specific compound can be used to investigate wavelength-dependent kinetic isotope effects and reaction mechanisms in aqueous versus organic media . Its unique substitution pattern may influence the quantum yield and product distribution compared to unsubstituted analogs.

Building Block for Cross-Coupling and Derivatization

The presence of the aryl bromide and the primary alcohol provides orthogonal handles for diversification. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the alcohol can be oxidized, esterified, or converted to a leaving group . This dual functionality makes it a versatile scaffold for generating libraries of novel aromatic compounds.

Reference Standard for Method Development

With a defined purity of 95% and a publicly available 1H NMR spectrum, this compound can serve as a reliable reference standard for developing and validating HPLC or NMR methods for the analysis of related compounds in reaction monitoring or impurity profiling .

Application
Selection Property
Validation Focus
3-Bromo-2-nitrobenzaldehyde synthesis
Oxidation method compatibility
Yield and purity benchmarks
Photoredox mechanism studies
Ortho-nitro photochemistry
Wavelength-dependent quantum yield
Cross-coupling diversification
Aryl bromide handle
Cross-coupling reactivity profile
Analytical method development
Documented spectral reference
Identity confirmation by NMR/HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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